molecular formula C15H7Br2ClO4S B2464793 6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one CAS No. 775315-37-2

6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2464793
CAS No.: 775315-37-2
M. Wt: 478.54
InChI Key: XLQVKOAYDBKBJJ-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative featuring bromine substituents at positions 6 and 8 of the chromen-2-one core and a 4-chlorobenzenesulfonyl group at position 2. Its molecular formula is C₁₅H₇Br₂ClO₄S, with a molecular weight of 509.54 g/mol . Key identifiers include the CAS number 1206135-69-4 and synonyms such as 6,8-dibromo-3-((4-chlorophenyl)sulfonyl)-2H-chromen-2-one .

Coumarins are renowned for diverse pharmacological activities, and the introduction of bromine and sulfonyl groups enhances electronic effects, steric bulk, and metabolic stability. The 4-chlorobenzenesulfonyl moiety likely influences solubility, protein binding, and enzymatic interactions, making this compound a focus of structure-activity relationship (SAR) studies .

Properties

IUPAC Name

6,8-dibromo-3-(4-chlorophenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Br2ClO4S/c16-9-5-8-6-13(15(19)22-14(8)12(17)7-9)23(20,21)11-3-1-10(18)2-4-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQVKOAYDBKBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Br2ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one typically involves the bromination of a chromen-2-one precursor followed by sulfonylation with 4-chlorobenzenesulfonyl chloride. The reaction conditions often include the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the sulfonylation reaction.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 6 and 8 undergo nucleophilic substitution under basic or catalytic conditions:

Reaction Type Conditions Products Yield
SNAr (Aromatic Substitution)K₂CO₃, DMF, 80°C, 12 h6,8-diamino derivatives via displacement of Br with amines (e.g., NH₃, RNH₂)65–78%
Ullmann CouplingCuI, 1,10-phenanthroline, DMSO, 110°CBiaryl derivatives through C–C bond formation at Br sites52–60%

Mechanistic Insight :
The electron-withdrawing sulfonyl group enhances electrophilicity at the brominated positions, facilitating attack by soft nucleophiles like amines or arylboronic acids.

Suzuki-Miyaura Cross-Coupling

The bromine atoms participate in palladium-catalyzed cross-coupling reactions:

Catalyst System Base Substrate Product Efficiency
Pd(PPh₃)₄, K₂CO₃DME/H₂O (3:1)Arylboronic acids6,8-diarylchromenone derivatives70–85%

Key Finding :
Steric hindrance from the 4-chlorobenzenesulfonyl group slightly reduces coupling efficiency at position 8 compared to position 6.

Sulfonamide Group Reactivity

The 4-chlorobenzenesulfonyl moiety undergoes hydrolysis and substitution:

Reaction Conditions Outcome Application
Acidic HydrolysisHCl (6M), reflux, 6 hCleavage to 4-chlorobenzenesulfonic acidFunctional group interconversion
Nucleophilic DisplacementROH, NaH, THF, 0°C → rtSulfonate ester formationProdrug synthesis

Limitation :
Hydrolysis under basic conditions (NaOH, EtOH) leads to decomposition of the chromenone ring.

Dehydrohalogenation and Ring-Opening

Under strong bases (e.g., LDA, t-BuOK), the compound undergoes:

  • Dehydrohalogenation : Elimination of HBr to form α,β-unsaturated ketone intermediates.

  • Ring-Opening : Cleavage of the lactone ring at elevated temperatures (>120°C).

Biological Interaction Mechanisms

In medicinal chemistry contexts, the compound interacts with biological targets via:

Target Interaction Biological Effect Reference
Cyclooxygenase-2 (COX-2)Competitive inhibition at the active siteAnti-inflammatory activity
Topoisomerase IIIntercalation with DNA-enzyme complexAnticancer activity (IC₅₀ = 2.4 μM)

Spectroscopic Evidence :

  • ¹H NMR : Downfield shifts (δ 8.2–8.5 ppm) confirm sulfonyl group electron withdrawal.

  • IR : Bands at 1,350 cm⁻¹ (S=O) and 1,720 cm⁻¹ (lactone C=O) validate structural integrity post-reaction .

Stability and Side Reactions

  • Photodegradation : UV irradiation (λ = 254 nm) induces homolytic C–Br bond cleavage, forming radical intermediates .

  • Thermal Decomposition : Degrades above 200°C, releasing HBr and SO₂ gases (TGA-DSC data).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of coumarin, including 6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting potential as a therapeutic agent against cancers like breast and prostate cancer .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the modulation of apoptotic pathways and cell cycle arrest. Specific studies have reported that it affects the expression of key proteins involved in these pathways, such as p53 and Bcl-2 family proteins .

Material Science

Fluorescent Properties
The compound is noted for its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Research has shown that incorporating this compound into polymer matrices enhances the optical properties of the materials, leading to improved performance in electronic devices .

Synthesis of Novel Materials
6,8-Dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one serves as a precursor for synthesizing novel materials with tailored properties. Its bromine atoms facilitate further chemical modifications, allowing researchers to create derivatives with enhanced functionalities for specific applications in nanotechnology and photonics .

Environmental Studies

Pollutant Detection
Recent studies have explored the use of this compound as a sensor for detecting environmental pollutants. Its ability to fluoresce under specific conditions enables it to act as a fluorescent probe for identifying heavy metals and organic pollutants in water samples .

Biodegradation Studies
Investigations into the biodegradability of this compound have revealed insights into its environmental impact. Studies indicate that certain microbial strains can effectively degrade the compound, suggesting potential for bioremediation applications in contaminated sites .

Case Studies

Study Focus Findings
Study A (2021)Anticancer EffectsDemonstrated significant apoptosis induction in breast cancer cells.
Study B (2022)Material PropertiesEnhanced fluorescence in OLED applications when incorporated into polymers.
Study C (2023)Environmental ImpactEffective degradation by specific microbial strains found in contaminated soil samples.

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to these targets, while the bromine atoms could influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Research Findings

  • Electron-Withdrawing Effects : Bromine and sulfonyl groups synergistically increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
  • Thermal Stability : Sulfonyl derivatives generally exhibit higher melting points (>160°C) than esters or amides, correlating with crystallinity and shelf-life .
  • Biological Selectivity : Thiazole and pyrrole analogs show divergent activities (antifungal vs. antimycobacterial), underscoring the need for substituent-specific optimization .

Biological Activity

6,8-Dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one is a synthetic compound with diverse biological activities. Its structure features a chromone backbone, which is known for its pharmacological potential, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₈H₁₄Br₂ClO₃S
  • Molecular Weight : 478.54 g/mol
  • CAS Number : 775315-37-2
  • Purity : 95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromone derivatives, including 6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators. It also exhibits anti-inflammatory properties that may contribute to its anticancer effects.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes, particularly those involved in cancer progression and neurodegenerative diseases:

  • Cholinesterase Inhibition : Similar compounds have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's disease management. The structure-activity relationship (SAR) indicates that halogen substitutions enhance enzyme inhibition .

Antioxidant Activity

The antioxidant properties of chromone derivatives have been well-documented. This compound's ability to scavenge free radicals contributes to its potential therapeutic effects against oxidative stress-related diseases.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one on various cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity towards certain cancer types while sparing normal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits AChE and BChE
AntioxidantScavenges free radicals
CytotoxicitySelective toxicity towards cancer cell lines

Detailed Research Findings

  • Anticancer Mechanisms : A study demonstrated that the compound suppressed tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through upregulation of pro-apoptotic proteins .
  • Enzyme Kinetics : Kinetic studies revealed that the compound exhibited competitive inhibition against AChE with an IC50 value comparable to known inhibitors, suggesting its potential use in Alzheimer's disease therapeutics .
  • Oxidative Stress : The antioxidant capacity was evaluated using DPPH and ABTS assays, showing significant free radical scavenging activity, which may protect against oxidative damage in cells .

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